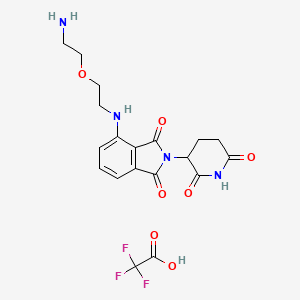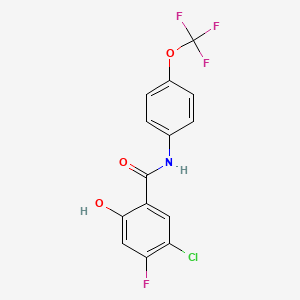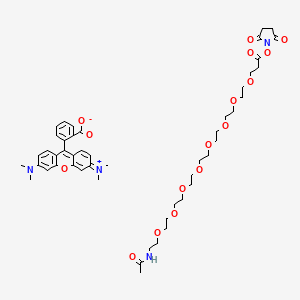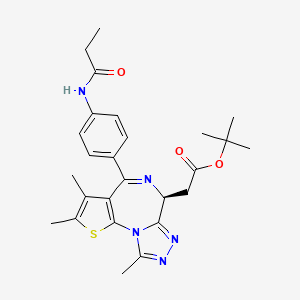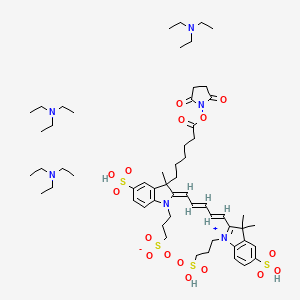
AF647-NHS ester (triTEA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF647-NHS ester (triTEA) is a fluorescent dye that is an analogue of Alexa Fluor 647. It is widely used in scientific research for labeling proteins, peptides, and other molecules. The compound is known for its bright and photostable far-red fluorescence, making it ideal for imaging and flow cytometry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF647-NHS ester (triTEA) is synthesized by reacting Alexa Fluor 647 with N-hydroxysuccinimide (NHS) to form the NHS ester. The reaction typically involves dissolving Alexa Fluor 647 in anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and adding NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of AF647-NHS ester (triTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
AF647-NHS ester (triTEA) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH2) on proteins, peptides, and other molecules to form stable amide bonds .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines, such as lysine residues on proteins, and buffers like sodium bicarbonate (pH 8.3). The reactions are typically carried out at room temperature for about an hour .
Major Products Formed
The major products formed from these reactions are fluorescently labeled proteins or peptides. These conjugates exhibit bright fluorescence and high photostability, making them suitable for various imaging and analytical applications .
Wissenschaftliche Forschungsanwendungen
AF647-NHS ester (triTEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular and molecular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Wirkmechanismus
AF647-NHS ester (triTEA) exerts its effects by forming stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine groups, resulting in the covalent attachment of the fluorescent dye to the target molecule. This labeling allows for the visualization and tracking of the target molecule in various experimental settings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alexa Fluor 647 NHS ester: Similar in structure and function, used for labeling proteins and peptides.
Cy5 NHS ester: Another far-red fluorescent dye with similar applications but different spectral properties.
DyLight 650 NHS ester: A comparable dye with similar uses in fluorescence imaging and labeling
Uniqueness
AF647-NHS ester (triTEA) is unique due to its high photostability and brightness, making it particularly suitable for long-term imaging applications. Its spectral properties are well-suited for use with common laser lines, such as the 633 nm laser, making it compatible with a wide range of imaging systems .
Eigenschaften
Molekularformel |
C58H94N6O16S4 |
|---|---|
Molekulargewicht |
1259.7 g/mol |
IUPAC-Name |
N,N-diethylethanamine;3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4.3C6H15N/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52;3*1-4-7(5-2)6-3/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58);3*4-6H2,1-3H3 |
InChI-Schlüssel |
ZSJDPEXOCKLWTC-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


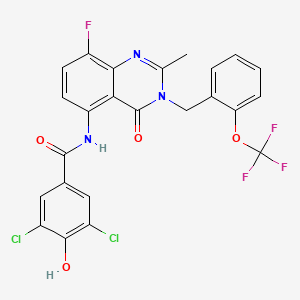
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
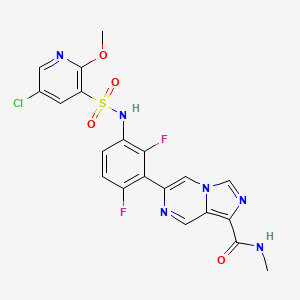
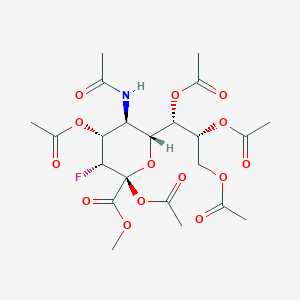
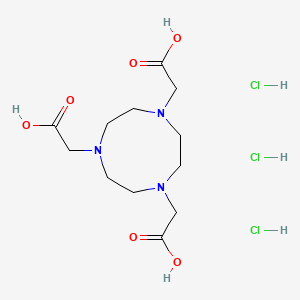
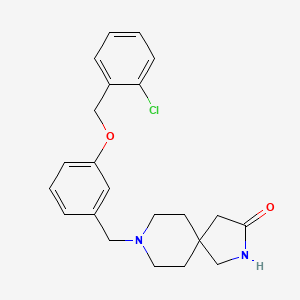
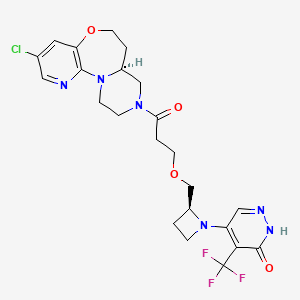
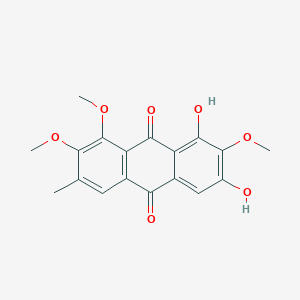
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)
